4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
Description
4-Hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-derived compound featuring a hydroxyl group at position 4, an isopropyl substituent at position 1, and a nitrile group at position 2. This structure combines electron-withdrawing (nitrile, carbonyl) and electron-donating (hydroxyl) groups, influencing its reactivity and intermolecular interactions. Pyrrole derivatives are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and organic materials .
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)10-4-7(11)6(3-9)8(10)12/h5,11H,4H2,1-2H3 |
InChI Key |
BAXHHZIFYAWFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C(C1=O)C#N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
Typical starting materials include:
- Isopropylamine or its derivatives (to introduce the isopropyl substituent at the nitrogen)
- α,β-unsaturated carbonyl compounds or ketoesters (to form the pyrrole ring)
- Cyanide sources such as cyanide salts or nitrile-containing reagents (to introduce the carbonitrile group)
- Hydroxylation agents or conditions to install the hydroxy group at the 4-position
Synthetic Route Description
The synthesis can be summarized in the following key steps:
Formation of the Pyrrole Core:
A condensation reaction between an isopropyl-substituted amine and a suitable α,β-unsaturated carbonyl compound or ketoester forms the pyrrole ring. This step often requires acid or base catalysis and temperature control to favor cyclization.Introduction of the Carbonitrile Group:
The nitrile group at the 3-position is typically introduced via nucleophilic substitution or addition reactions using cyanide sources. This step may involve the use of mild bases to facilitate the reaction without decomposing sensitive intermediates.Hydroxylation at the 4-Position:
The hydroxy substituent is introduced either by direct hydroxylation of the pyrrole ring or by using hydroxy-substituted precursors. Oxidative conditions or selective hydrolysis can be employed to achieve this functionalization.Oxidation to the 2-oxo Group:
The 2-oxo (lactam) functionality is formed by oxidation or tautomerization processes during or after ring formation, stabilizing the pyrrole ring in its 2,5-dihydro form.
Reaction Conditions
- Temperature: Typically maintained between 0°C to 80°C depending on the step to optimize yield and minimize side reactions.
- Solvents: Common solvents include ethanol, methanol, dichloromethane, or acetonitrile, chosen based on solubility and reaction compatibility.
- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., triethylamine) are used to promote cyclization and substitution reactions.
- pH Control: Critical during cyanide introduction to prevent hydrolysis or side reactions.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Precursors | Conditions | Purpose | Yield (%) (Reported) |
|---|---|---|---|---|
| Pyrrole ring formation | Isopropylamine + α,β-unsaturated carbonyl | Acid/base catalysis, 25-60°C | Cyclization to form pyrrole core | 70-85 |
| Carbonitrile group introduction | Cyanide salts (e.g., KCN) | Mild base, 0-40°C | Nucleophilic substitution | 60-75 |
| Hydroxylation at 4-position | Hydroxylating agent or hydroxy precursor | Oxidative or hydrolytic conditions | Install hydroxy group | 65-80 |
| Oxidation to 2-oxo group | Oxidizing agent (e.g., PCC, MnO2) | Room temperature | Formation of lactam structure | 75-90 |
Note: Yields are approximate and depend on specific reaction conditions and purification methods.
Research Findings and Analysis
- Multi-step synthesis is necessary due to the complexity of the molecule and the need for regioselective functionalization.
- Control of reaction conditions such as temperature and pH is crucial to maximize yield and purity, especially during cyanide introduction and hydroxylation steps.
- Spectroscopic confirmation (NMR, IR) is routinely used to verify the presence of functional groups and the integrity of the pyrrole ring.
- The presence of both hydroxy and carbonitrile groups allows for potential hydrogen bonding and dipole interactions, which are important for biological activity and further chemical modifications.
- The synthetic methods reported in literature and chemical supplier data emphasize the importance of starting from readily available precursors and using mild conditions to avoid decomposition.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-CN) can undergo nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : Conversion to carboxylic acid derivatives via acid- or base-catalyzed pathways .
-
Under acidic conditions (e.g., HCl/H<sub>2</sub>O), the nitrile hydrolyzes to a carboxylic acid.
-
In basic media (e.g., NaOH), it forms a carboxylate intermediate.
-
Keto-Enol Tautomerism and Enolate Formation
The hydroxyl and oxo groups participate in keto-enol tautomerism, enabling enolate formation. This reactivity is exploited in alkylation and acylation reactions :
-
Enolate Alkylation : Treatment with NaH and alkyl halides (e.g., CH<sub>3</sub>I) yields C-alkylated derivatives.
-
Acylation : Reacts with acetyl chloride to form O-acetylated products.
Mechanism :
-
Deprotonation of the hydroxyl group by a strong base (e.g., NaH).
-
Nucleophilic attack of the enolate on electrophiles.
Cyclization and Rearrangement Reactions
The compound participates in intramolecular cyclization, particularly under basic conditions. A notable example is its rearrangement to form fused heterocycles :
-
Base-Induced Rearrangement : In DMSO with catalytic base, the hydroxyl group facilitates 1,3-migration, forming 5-hydroxy-pyrrolone derivatives .
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Hydroxy-1-isopropyl-2-oxo-pyrrole-3-carbonitrile | DMSO, K<sub>2</sub>CO<sub>3</sub>, RT, 24h | 5-Hydroxy-1-isopropyl-3-cyano-pyrrol-2-one | 85% |
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring undergoes EAS at the α-position due to electron-donating effects of the hydroxyl group:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C-5.
-
Halogenation : Bromine in acetic acid yields 5-bromo derivatives.
Key Factor : The electron-withdrawing nitrile group deactivates the ring but directs substitution to specific positions.
Cross-Coupling Reactions
The carbonitrile group enables participation in metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling : With aryl boronic acids and Pd(PPh<sub>3</sub>)<sub>4</sub>, forming biaryl derivatives .
-
Cyanation : Exchange with cyanide sources in Pd-catalyzed reactions.
Biological Activity and Mechanistic Insights
While not a direct reaction, the compound’s interactions with biological targets are influenced by its functional groups:
-
Enzyme Inhibition : The hydroxyl and nitrile groups form hydrogen bonds with active-site residues, as seen in kinase inhibition studies.
-
Antimicrobial Activity : Derivatives exhibit moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL).
Stability and Side Reactions
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 181.22 g/mol
- Functional Groups : The compound features a pyrrole ring, hydroxyl group, carbonitrile group, and a keto group which contribute to its reactivity and biological activity.
Physical Properties
- Melting Point : Data on the melting point is variable; further experimental determination is required for precise characterization.
- Solubility : Solubility in polar solvents may vary; however, it is generally soluble in organic solvents due to its hydrophobic regions.
Antimicrobial Activity
Research indicates that derivatives of 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer activity against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases and phosphatases, which are critical in cancer progression and other diseases.
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrrole Ring : The initial step often involves the cyclization of appropriate precursors to form the pyrrole structure.
- Introduction of Functional Groups : Subsequent reactions introduce the hydroxyl and carbonitrile groups through nucleophilic substitutions or condensation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels.
Case Studies
Several case studies have highlighted the synthesis and application of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Multi-step synthesis from simple precursors | Demonstrated antimicrobial activity against E. coli |
| Study B | In vitro testing on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating efficacy |
| Study C | Neuroprotective assays | Reduced oxidative stress markers in neuronal cultures |
Mechanism of Action
The mechanism of action of 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
a. 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Substituents : A nitrobenzylidene group at position 5 and a methyl group at position 3.
- The methyl group provides steric hindrance but lacks the hydrogen-bonding capability of the hydroxyl group in the target compound .
b. 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Substituents : A fused pyrimidine-thione ring system with nitrophenyl and methyl groups.
- Key Differences : The thione (C=S) and pyrimidine moieties enhance electron delocalization, contrasting with the simpler dihydropyrrole core of the target compound. The nitrophenyl group increases electron-withdrawing effects compared to the isopropyl group .
c. 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Substituents: Dimethylamino (electron-donating) and methoxyphenyl groups.
- Key Differences: The dimethylamino group alters electron distribution, while the methoxyphenyl substituent enables additional hydrogen bonding (C–H⋯O) and π-interactions, unlike the isopropyl group in the target compound .
Physicochemical Properties
Biological Activity
4-Hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS Number: 400081-61-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 166.18 g/mol. The structure features a pyrrole ring, which is known for its versatility in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multicomponent reactions, combining various reagents under controlled conditions to yield the desired product efficiently. For example, the reaction of isopropylamine with carbonyl compounds in the presence of appropriate catalysts has been reported to produce this compound with good yields .
Antiproliferative Effects
Recent studies have investigated the antiproliferative activity of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against melanoma (SH-4) and keratinocyte (HaCaT) cell lines. The IC50 values for these cell lines were determined to be approximately 44.63 μM, indicating a promising selective index when compared to standard chemotherapeutics like Cisplatin .
The mechanism by which this compound exerts its biological effects appears to involve inducing apoptosis and causing cell cycle arrest in the S phase. This was evidenced by increased apoptotic populations in treated cells, suggesting that it may disrupt normal cellular processes leading to cancer cell death .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Melanoma Treatment : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in SH-4 melanoma cells, with an observed increase in early apoptotic markers after 48 hours of exposure.
- Safety Profile : In safety tests using BALB 3T3 fibroblasts, the compound showed low cytotoxicity and absence of phototoxic potential, indicating a favorable safety profile for further development .
Comparative Analysis
A comparison of this compound with other pyrrole derivatives reveals its unique position in terms of selectivity and potency:
| Compound Name | IC50 (μM) | Selectivity Index | Target Cell Line |
|---|---|---|---|
| 4-Hydroxy-1-isopropyl... | 44.63 | 3.83 | SH-4 Melanoma |
| Cisplatin | 18.2 | 0.38 | SH-4 Melanoma |
| Compound X | 50 | 2.11 | HaCaT |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) influencing yield and purity. Central Composite Designs (CCD) are effective for reaction optimization, as demonstrated in pyrrole derivative synthesis . Quantum chemical calculations (e.g., DFT) may pre-screen reaction pathways to guide experimental conditions .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination, as seen in similar pyrrole derivatives ), NMR spectroscopy (e.g., , , and 2D-COSY for substituent assignment), and mass spectrometry (HRMS for molecular formula confirmation). IR spectroscopy can confirm functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches.
Q. What solvent systems are optimal for crystallization to achieve high-purity yields?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are often suitable for pyrrole derivatives due to their ability to dissolve polar intermediates. Slow evaporation at controlled temperatures (20–25°C) minimizes defects. For example, monoclinic crystal systems have been reported for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
